1,2-Dimethylhydrazine

Beschreibung

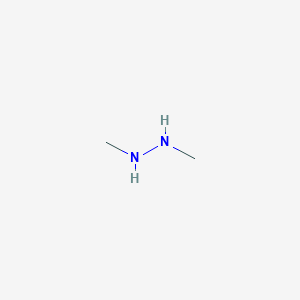

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-dimethylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2/c1-3-4-2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIIISSCIXVANO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2, Array |

Source

|

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3272 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1662 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041228 |

Source

|

| Record name | 1,2-Dimethylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-dimethylhydrazine appears as a colorless liquid with an ammonia-like odor. Less dense than water. Contact irritate skin, eyes, and mucous membranes. Very toxic by ingestion, inhalation and skin absorption. Used to make photographic chemicals., Colorless liquid with a fishy or ammonia-like odor; [NIOSH] Hygroscopic liquid; Fumes and gradually turns yellow in air; [Merck Index], COLOURLESS FUMING HYGROSCOPIC LIQUID WITH PUNGENT ODOUR. TURNS YELLOW ON EXPOSURE TO AIR. |

Source

|

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3272 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dimethylhydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/136 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1662 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

177.8 °F at 760 mmHg (USCG, 1999), 81 °C @ 753 mm Hg, 81 °C |

Source

|

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3272 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1662 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

5 °F, Less than 23 °C (Closed cup) |

Source

|

| Record name | 1,2-Dimethylhydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/136 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with alcohol, ether, dimethylformamide, hydrocarbons, Miscible with water: 1X10+6 mg/l at 25 °C, Solubility in water, g/100ml at 25 °C: 100 |

Source

|

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1662 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.8274 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8274 at 20 °C/4 °C, 0.83 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.1 |

Source

|

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3272 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1662 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 2.07 |

Source

|

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1662 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

69.9 [mmHg], 69.9 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 9 |

Source

|

| Record name | 1,2-Dimethylhydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/136 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1662 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

CLEAR, COLORLESS LIQ | |

CAS No. |

540-73-8 |

Source

|

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3272 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dimethylhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethyl hydrazine | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/12-dimethyl-hydrazine-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 1,2-Dimethylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IX068S9745 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1662 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-9 °C |

Source

|

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIMETHYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1662 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Core Mechanism of 1,2-Dimethylhydrazine-Induced Carcinogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dimethylhydrazine (DMH), a potent and organ-specific carcinogen, has been an invaluable tool in experimental oncology for decades, particularly in modeling colorectal cancer (CRC).[1] This technical guide provides an in-depth exploration of the core mechanisms underlying DMH-induced carcinogenesis. We will dissect the metabolic activation cascade, the formation of critical DNA adducts, the resulting genetic and epigenetic alterations, and the subsequent dysregulation of key signaling pathways that drive tumorigenesis. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and combat colorectal cancer.

Metabolic Activation: The Journey from Procarcinogen to Ultimate Carcinogen

This compound is a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects.[1][2] This multi-step process is primarily initiated in the liver and involves a series of enzymatic reactions that convert the relatively inert DMH into a highly reactive DNA-methylating agent.

The initial and rate-limiting step in DMH metabolism is its oxidation to azomethane (B1219989) (AM), which is then further oxidized to azoxymethane (B1215336) (AOM).[3] AOM is a key metabolite and is itself a potent colon carcinogen frequently used in experimental models.[1][3] The subsequent and crucial step is the hydroxylation of AOM by cytochrome P450 enzymes, particularly CYP2E1, to form the unstable intermediate, methylazoxymethanol (B1197960) (MAM).[1][4]

MAM is considered the ultimate carcinogen.[2] It can be transported to the colon, where it undergoes spontaneous or enzymatic decomposition to generate a highly reactive methyldiazonium ion. This electrophilic species is responsible for the methylation of cellular macromolecules, most critically, DNA.[1][5] The metabolic activation of DMH can also be influenced by gut microbiota. Some studies suggest that bacterial enzymes in the colon can hydrolyze glucuronide conjugates of MAM, releasing the active carcinogen directly in the colonic lumen.[2][5]

DNA Adduct Formation: The Molecular Trigger of Mutagenesis

The methyldiazonium ion generated from DMH metabolism readily reacts with nucleophilic sites in DNA, forming various DNA adducts. The most critical of these is O⁶-methylguanine (O⁶-MeG).[1][6] This lesion is highly mutagenic because it can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[2] The formation and persistence of O⁶-MeG in the colonic epithelium are considered key initiating events in DMH-induced carcinogenesis.[7][8] Another significant adduct, 7-methylguanine (B141273) (7-MeG), is also formed, though it is generally considered less mutagenic than O⁶-MeG.[7]

The levels of these adducts can vary between different organs and are influenced by the metabolic capacity of the tissue and the efficiency of DNA repair mechanisms.[9][10] The persistence of O⁶-MeG in the colon, the primary target organ for DMH-induced tumors, is a critical determinant of carcinogenic outcome.[8]

Genetic and Epigenetic Alterations and Dysregulated Signaling Pathways

The mutagenic DNA adducts formed by DMH lead to a cascade of genetic and epigenetic alterations that drive the initiation and progression of cancer.

Genetic Mutations and Key Signaling Pathways

The G:C to A:T transition mutations caused by O⁶-methylguanine frequently occur in critical cancer-related genes, leading to the dysregulation of key signaling pathways.

-

K-ras Pathway: Mutations in the K-ras proto-oncogene are a common finding in DMH-induced colon tumors.[4][11] These mutations lock the K-ras protein in a constitutively active state, leading to the uncontrolled activation of downstream signaling cascades, including the MAPK and PI3K/Akt pathways, which promote cell proliferation, survival, and growth.[4]

-

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is also a frequent target of DMH-induced mutagenesis. Mutations can occur in the β-catenin gene itself, preventing its degradation and leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus.[11] In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation and survival, such as c-myc and cyclin D1.

Oxidative Stress and Inflammation

The metabolism of DMH is also associated with the generation of reactive oxygen species (ROS), leading to oxidative stress.[2][12] This oxidative stress can cause further DNA damage, such as the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), and contribute to a pro-inflammatory microenvironment in the colon.[13][14] Chronic inflammation is a well-established driver of carcinogenesis, and in the context of DMH, it can promote tumor growth through the activation of inflammatory signaling pathways involving cytokines like TNF-α and enzymes such as COX-2 and iNOS.[13][15]

Experimental Protocols in DMH-Induced Carcinogenesis

The DMH-induced model of colon cancer is widely used due to its high reproducibility and the close resemblance of the resulting tumors to human sporadic colorectal cancer.[16][17]

Animal Models

The most commonly used animal models are rats (e.g., Wistar, Sprague-Dawley, Fischer 344) and mice (e.g., Swiss albino, C57BL/6).[2][18] The choice of species and strain can influence tumor incidence, location, and latency.

Carcinogen Administration

DMH is typically administered via subcutaneous or intraperitoneal injections.[2] The dosage and frequency of administration can be varied to modulate the speed and severity of tumor development. A common protocol involves weekly injections for a specified number of weeks.

Endpoint Analysis

The carcinogenic effects of DMH are assessed after a latent period, which can range from several weeks to months.[2] Key endpoints for evaluation include:

-

Aberrant Crypt Foci (ACF): These are the earliest identifiable preneoplastic lesions in the colon and serve as a short-term surrogate biomarker for colon cancer risk.[1]

-

Tumor Incidence, Multiplicity, and Size: At the end of the study period, animals are euthanized, and the colons are examined for the presence of tumors. The number of animals with tumors (incidence), the average number of tumors per animal (multiplicity), and the size of the tumors are recorded.

-

Histopathological Analysis: Tumors are histologically classified as adenomas or adenocarcinomas to determine the stage of cancer progression.

Quantitative Data from DMH Carcinogenesis Studies

The following tables summarize representative quantitative data from studies using DMH to induce tumors in rodents. These values can vary significantly based on the animal strain, DMH dose, and duration of the experiment.

Table 1: Tumor Incidence in Rodents Treated with this compound

| Animal Strain | Route of Administration | Dosing Regimen | Duration of Study | Tumor Incidence (%) | Reference |

| Swiss albino mice | Drinking water | 0.15 - 1.25 mg/L for life | Lifetime | Dose-dependent | [18] |

| C57BL mice | Subcutaneous | 8 mg/kg bw, 15 weekly injections | 42-43 weeks | 74 | [18] |

| C3H and C3HA mice | Subcutaneous | 8 mg/kg bw, 15 weekly injections | 42-43 weeks | 3-4 | [18] |

| A/J mice (female) | Drinking water | 240 mg/kg bw for 8 weeks | 24 weeks | 100 (lung adenomas) | [18] |

| Fischer rats (conventional) | Intrarectal | 20 mg/kg bw, 20 weekly injections | 35 weeks | High incidence of colon carcinomas | [18] |

| Fischer rats (germ-free) | Intrarectal | 20 mg/kg bw, 20 weekly injections | 35 weeks | Lower incidence than conventional | [18] |

Table 2: DNA Adduct Levels in Rat Tissues Following DMH Administration

| Tissue | Time After DMH Injection | O⁶-methylguanine (µmol/mol guanine) | 7-methylguanine (µmol/mol guanine) | Reference |

| Colon | 1 week (after 14 weekly injections) | Not specified (no accumulation) | Not specified (no accumulation) | [7] |

| Liver | 1 week (after 14 weekly injections) | Not specified (no accumulation) | Significant accumulation | [7] |

| Kidney | 1 week (after 14 weekly injections) | Increased concentration | Increased concentration | [7] |

| Colon | 12 hours | ~10 | ~150 | [9] |

| Liver | 12 hours | ~25 | ~250 | [9] |

Conclusion

The carcinogenic action of this compound is a multi-step process initiated by its metabolic activation to a potent DNA methylating agent. The resulting formation of mutagenic DNA adducts, particularly O⁶-methylguanine, leads to genetic mutations in key oncogenes and tumor suppressor genes, driving the dysregulation of critical signaling pathways that control cell proliferation and survival. Concurrently, DMH-induced oxidative stress and inflammation contribute to a tumor-promoting microenvironment. The well-characterized mechanism of DMH action and the reproducibility of the animal models make it an indispensable tool for investigating the molecular basis of colorectal cancer and for the preclinical evaluation of novel chemopreventive and therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The signal pathways in azoxymethane-induced colon cancer and preventive implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mechanism of carcinogenic action of this compound (SDMH) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of 1, 2-dimethylhydrazine-induced mucin-depleted foci and O⁶-methylguanine DNA adducts in the rat colorectum by boiled garlic powder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA methylation during chronic administration of this compound in a carcinogenic regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound-induced methylation of DNA bases in various rat organs and the effect of pretreatment with disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DNA alkylation in mice with genetically different susceptibility to this compound-induced colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Chemoprotective effect of boeravinone B against 1,2-dimethyl hydrazine induced colorectal cancer in rats via suppression of oxidative stress and inflammatory reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of this compound-induced oxidative DNA damage in rat colon mucosa by black tea complex polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journal.waocp.org [journal.waocp.org]

- 16. A novel mouse model for colitis-associated colon carcinogenesis induced by this compound and dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Morphological and molecular alterations in 1,2 dimethylhydrazine and azoxymethane induced colon carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Metabolic Gauntlet: An In-depth Technical Guide to the Bioactivation of 1,2-Dimethylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethylhydrazine (DMH) is a potent and widely utilized procarcinogen in experimental oncology, particularly for inducing colon cancer in rodent models. Its carcinogenic activity is not inherent but is the result of a complex metabolic activation pathway primarily occurring in the liver and colon. This technical guide provides a comprehensive overview of the core metabolic activation pathway of DMH, detailing the enzymatic processes, chemical intermediates, and the ultimate formation of carcinogenic DNA adducts. This document is intended to serve as a detailed resource for researchers and professionals involved in cancer research and drug development, offering insights into the mechanisms of chemical carcinogenesis and potential targets for chemopreventive strategies.

Metabolic Activation Pathway of this compound

The metabolic activation of this compound is a multi-step process initiated by oxidation and culminating in the formation of a highly reactive electrophile that alkylates cellular macromolecules, primarily DNA. The principal pathway involves the following key transformations:

-

Oxidation to Azomethane (B1219989) (AM): The initial step is the oxidation of this compound (DMH) to azomethane (AM). This reaction is primarily catalyzed by the cytochrome P450 (CYP) enzyme system, with CYP2E1 being a major contributor.[1][2]

-

Hydroxylation to Azoxymethane (B1215336) (AOM): Azomethane is further oxidized to azoxymethane (AOM). This step is also mediated by the cytochrome P450 system.[1]

-

Hydroxylation to Methylazoxymethanol (B1197960) (MAM): AOM undergoes hydroxylation to form methylazoxymethanol (MAM), a critical and proximate carcinogen. This reaction is also catalyzed by CYP enzymes, predominantly CYP2E1, in both the liver and colon.[1][3]

-

Spontaneous Decomposition and Formation of the Methyldiazonium Ion: MAM is an unstable intermediate that can undergo spontaneous decomposition to yield formaldehyde (B43269) and the highly reactive methyldiazonium ion (CH₃N₂⁺).[3] This reactive species is the ultimate carcinogen responsible for the alkylation of DNA.

-

DNA Adduct Formation: The methyldiazonium ion readily methylates nucleophilic sites in DNA, with the O⁶-position of guanine (B1146940) being a primary target, forming O⁶-methylguanine (O⁶-MeG).[4] This DNA adduct is highly mutagenic and is considered a key lesion in the initiation of DMH-induced carcinogenesis. Other adducts, such as N⁷-methylguanine, are also formed.

A detoxification pathway also exists, involving the conjugation of MAM with glucuronic acid by UDP-glucuronosyltransferases (UGTs), leading to the formation of MAM-glucuronide, which can be excreted.[5][6]

Below is a Graphviz diagram illustrating this metabolic activation pathway.

Quantitative Data on DMH Metabolism

The following tables summarize key quantitative data related to the metabolic activation of DMH and its metabolites.

Table 1: Enzyme Activities for AOM and MAM Metabolism by CYP2E1

| Substrate | Enzyme System | Vmax (nmol/min/nmol P450) | Reference |

| Azoxymethane (AOM) | Reconstituted system with purified CYP2E1 | 2.88 ± 1.14 | [7] |

| Methylazoxymethanol (MAM) | Reconstituted system with purified CYP2E1 | 2.87 ± 0.59 | [7] |

Table 2: In Vivo Distribution of Radioactivity 24 hours after ³H-labeled DMH Administration in Rats

| Tissue/Fluid | Percentage of Administered Radioactivity | Reference |

| Urine | 65% | [8] |

| Products entering the intestine (from bile) | 96% of total intestinal radioactivity | [8] |

| Products entering the intestine (from circulation) | 4% of total intestinal radioactivity | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of DMH metabolism.

Protocol 1: In Vitro Metabolism of this compound using Rat Liver Microsomes

Objective: To determine the in vitro metabolic conversion of DMH to its metabolites by liver microsomal enzymes.

Materials:

-

Rat liver microsomes (prepared from phenobarbital-induced or control rats)

-

This compound (DMH)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Phosphate (B84403) buffer (pH 7.4)

-

Incubator/shaking water bath (37°C)

-

Organic solvent for extraction (e.g., dichloromethane)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and a specific concentration of rat liver microsomes.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to equilibrate.

-

Initiation of Reaction: Add DMH (dissolved in a suitable solvent, e.g., water or buffer) to the pre-incubated mixture to start the reaction. The final concentration of DMH should be within a relevant range for kinetic studies.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding an ice-cold organic solvent (e.g., dichloromethane) or by placing the tubes on ice and adding a quenching agent.

-

Extraction of Metabolites: Extract the metabolites from the aqueous phase into the organic solvent by vigorous vortexing followed by centrifugation to separate the layers.

-

Sample Preparation for HPLC: Carefully transfer the organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen. Reconstitute the residue in the HPLC mobile phase.

-

HPLC Analysis: Inject the reconstituted sample into the HPLC system to separate and quantify DMH and its metabolites (AOM, MAM). Use appropriate standards for identification and quantification.

Protocol 2: Quantification of O⁶-Methylguanine DNA Adducts by UPLC-MS/MS

Objective: To quantify the formation of the pro-mutagenic DNA adduct O⁶-methylguanine in tissues of DMH-treated animals.

Materials:

-

Tissue samples (e.g., colon, liver) from DMH-treated and control animals

-

DNA extraction kit

-

Enzymatic digestion cocktail (e.g., nuclease P1, alkaline phosphatase)

-

Stable isotope-labeled internal standard (e.g., [d₃]-O⁶-methylguanine)

-

UPLC-MS/MS system with a C18 column and a triple quadrupole mass spectrometer

-

Formic acid

Procedure:

-

DNA Extraction: Isolate genomic DNA from the tissue samples using a commercial DNA extraction kit or a standard phenol-chloroform extraction method.

-

DNA Quantification: Determine the concentration and purity of the extracted DNA using a spectrophotometer.

-

Enzymatic Hydrolysis:

-

To a known amount of DNA (e.g., 50-100 µg), add the stable isotope-labeled internal standard.

-

Add the enzymatic digestion cocktail and incubate at 37°C for several hours to overnight to completely digest the DNA into individual nucleosides.

-

-

Sample Cleanup:

-

Remove proteins by precipitation with a solvent like acetonitrile or by using a filtration device.

-

Centrifuge the sample and collect the supernatant.

-

-

UPLC-MS/MS Analysis:

-

Inject the supernatant into the UPLC-MS/MS system.

-

Separate the nucleosides using a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid.

-

Detect and quantify O⁶-methylguanine and the internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer.

-

Generate a standard curve using known concentrations of O⁶-methylguanine to accurately quantify the adduct levels in the samples. The results are typically expressed as the number of adducts per 10⁶ or 10⁷ parent nucleotides.

-

Experimental Workflow for Studying DMH-Induced Carcinogenesis

The following diagram illustrates a typical experimental workflow for investigating the carcinogenic effects of DMH in a rodent model.

Conclusion

The metabolic activation of this compound is a well-defined pathway that serves as a cornerstone for understanding chemical carcinogenesis in the colon. The central role of CYP2E1 in the initial oxidative steps and the subsequent formation of the ultimate carcinogen, the methyldiazonium ion, highlights critical targets for potential chemopreventive interventions. This technical guide provides a foundational understanding of this pathway, supported by quantitative data and detailed experimental protocols, to aid researchers in their efforts to further elucidate the mechanisms of colon cancer and develop novel therapeutic strategies. Further research into the specific kinetics of each enzymatic step and the factors influencing them will continue to refine our understanding and open new avenues for cancer prevention and treatment.

References

- 1. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of Hepatic and Intestinal P450 Enzymes in the Metabolic Activation of the Colon Carcinogen Azoxymethane in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential effects of CYP2E1 status on the metabolic activation of the colon carcinogens azoxymethane and methylazoxymethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of the UDP-glucuronosyltransferase transcriptome in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative Profiling of Human Renal UDP-glucuronosyltransferases and Glucuronidation Activity: A Comparison of Normal and Tumoral Kidney Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of azoxymethane, methylazoxymethanol and N-nitrosodimethylamine by cytochrome P450IIE1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Distribution and carcinogenic action of this compound (SDMH) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1,2-Dimethylhydrazine as a DNA Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1,2-dimethylhydrazine (DMH), a potent DNA alkylating agent and a widely utilized procarcinogen in experimental models of colorectal cancer (CRC).[1][2][3] Its high specificity for the colonic epithelium makes it an invaluable tool for studying the biochemical, molecular, and histological stages of colon carcinogenesis, which closely mimic human sporadic colorectal cancer.[4][5] This guide details its metabolic activation, mechanism of DNA damage, experimental applications, and the resultant molecular pathogenesis.

Metabolic Activation and Mechanism of DNA Alkylation

This compound is not directly genotoxic; it requires metabolic activation to exert its carcinogenic effects.[1] This multi-step bioactivation process primarily occurs in the liver and subsequently in the colon, leading to the formation of a highly reactive electrophile that methylates nucleic acids and proteins.[5][6]

The process begins with the oxidation of DMH to azomethane (B1219989) (AM), which is then oxidized to azoxymethane (B1215336) (AOM).[1] AOM, a procarcinogen in its own right, is hydroxylated by cytochrome P450 enzymes (specifically CYP2E1) to form the unstable intermediate, methylazoxymethanol (B1197960) (MAM).[1] MAM is the proximate carcinogen that can be transported to the colon. In the colon, MAM undergoes spontaneous or enzyme-catalyzed decomposition to yield formaldehyde (B43269) and the ultimate carcinogen, the highly reactive methyldiazonium ion (CH₃N₂⁺).[1][3] This electrophilic ion readily attacks nucleophilic sites on DNA bases, leading to alkylation.[1][7]

Formation of Pro-Mutagenic DNA Adducts

The methyldiazonium ion generated from DMH metabolism alkylates DNA, forming several adducts. The most significant of these are N7-methylguanine (N7-MeG) and O⁶-methylguanine (O⁶-MeG).[1][8] While N7-MeG is the most abundant adduct, the persistence of O⁶-MeG is considered the primary initiating lesion in DMH-induced carcinogenesis.[9][10]

O⁶-MeG is a highly pro-mutagenic lesion because it can mispair with thymine (B56734) instead of cytosine during DNA replication.[1] If this mispair is not corrected by the cell's DNA repair machinery, specifically by the O⁶-methylguanine-DNA methyltransferase (MGMT) enzyme, it leads to a G:C to A:T transition mutation in the next round of replication.[1][10][11] The accumulation of such mutations in critical genes, such as oncogenes and tumor suppressors, drives the initiation of cancer.[1][7] In contrast, N7-MeG and N3-methyladenine are typically repaired by the base excision repair (BER) pathway.[11]

DMH in Experimental Carcinogenesis

DMH and its metabolite AOM are extensively used to induce colorectal tumors in rodent models, providing a platform to study cancer etiology, progression, and prevention.[1][4]

Experimental Protocols

The induction of colon cancer using DMH is highly reproducible, though the specific protocol can be adapted based on the research goals, animal strain, and desired tumor latency.[7][12]

A. General Preparation of DMH Solution:

-

Reagents: this compound dihydrochloride (B599025), 0.001 M EDTA solution, and 1.0 N NaOH.[13]

-

Procedure: All steps should be performed in a chemical fume hood due to the carcinogenicity of DMH.[13]

-

Dissolve DMH dihydrochloride in the 0.001 M EDTA solution. A common concentration is 3.7 mg/mL.[13]

-

Immediately before use, adjust the pH of the solution to 6.5 using NaOH.[13] The solution should be freshly prepared for each set of injections.

B. Animal Model and Administration:

-

Animals: Male Wistar or Fischer 344 rats and CF-1 or C57BL/6 mice are commonly used.[8][14][15][16] Tumor development can be strain-dependent.[13]

-

Route of Administration: The most common route is subcutaneous (s.c.) injection, which reliably induces tumors.[1][8] Intraperitoneal (i.p.) and oral administrations have also been used successfully.[1][15][17]

-

Dosage and Schedule: The dosage can range from a single high dose to multiple lower doses.[1][12] A typical protocol involves weekly subcutaneous injections of 15-40 mg/kg body weight for a period of 7 to 20 weeks.[7][15][18]

C. Experimental Workflow Example: The following diagram illustrates a common workflow for a DMH-induced carcinogenesis study.

Quantitative Data on Tumor Induction

The incidence, multiplicity, and latency of tumors are dependent on the DMH dose, administration schedule, and animal model.[7][14] Higher doses generally result in increased tumor yield and a shorter latency period.[14]

| Animal Model | DMH Dose & Regimen | Route | Latency Period | Tumor Incidence / Observations | Reference |

| CF1 Mice | Increasing doses | N/A | Up to 84 weeks | Increased tumor yield and decreased latency with higher doses. | [14] |

| Swiss Albino Mice | 20 mg/L in drinking water | Oral | Lifelong | 79% incidence of vascular tumors. | [19] |

| Male Fischer Rats | 35 mg/kg (single dose) | Oral | 1.5 years | 78.6% tumor incidence in the colon. | [17] |

| Male Wistar Rats | 40 mg/kg (weekly for 7 weeks) | i.p. | 11-17 weeks | Early-stage CRC development observed. | [15] |

| Male Wistar Rats | 40 mg/kg (4 doses, twice weekly) + TNBS | i.r. | 25 weeks | 100% tumor incidence (60% low-grade, 40% high-grade dysplasia). | [12] |

| C57BL/6J Mice | 20 mg/kg (10 weekly injections) | i.p. | N/A | Significant induction of colonic tumors. | [16] |

| Male Sprague-Dawley Rats | 9.5 mg/kg (8 weekly injections) | s.c. | 2 weeks post-injection | Preneoplastic lesions observed. | [19] |

Molecular Pathogenesis of DMH-Induced Colorectal Cancer

The G:C to A:T transition mutations caused by DMH-induced O⁶-MeG adducts frequently occur in key cancer-related genes, leading to the dysregulation of critical signaling pathways.

Wnt/β-catenin and KRAS Pathways

In colorectal cancer, the Wnt/β-catenin and RAS-ERK pathways are paramount.[20] DMH-induced tumors in rodents often harbor mutations that activate these pathways, closely mirroring the genetic landscape of human CRC.[21]

-

β-catenin (Ctnnb1): Mutations in the β-catenin gene (Ctnnb1) are frequently observed in DMH-induced colon tumors.[21] These mutations prevent the degradation of the β-catenin protein. Consequently, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to drive the expression of target genes like c-Myc and Cyclin D1, promoting cell proliferation.[21][22]

-

KRAS: Activating mutations in the KRAS oncogene are also a common feature.[20] Mutant KRAS is constitutively active, leading to the persistent stimulation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) cascade, which promotes cell growth, proliferation, and survival.[22]

There is significant crosstalk between these two pathways. Oncogenic KRAS signaling can further enhance Wnt/β-catenin pathway activity, and the co-occurrence of mutations in both pathways is associated with more aggressive tumor phenotypes.[20][22][23][24]

Conclusion

This compound is a powerful and reliable tool in the field of cancer research. Its well-characterized metabolic activation pathway, specific DNA alkylating properties, and the resulting molecular pathology, which closely recapitulates human colorectal cancer, make it an indispensable agent for studying carcinogenesis. The ability to control tumor development through defined experimental protocols allows for detailed investigations into disease mechanisms, biomarker discovery, and the preclinical evaluation of novel therapeutic and chemopreventive strategies. This guide provides a foundational framework for professionals utilizing DMH to advance our understanding and treatment of colorectal cancer.

References

- 1. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Morphological and molecular alterations in 1,2 dimethylhydrazine and azoxymethane induced colon carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. clinmedjournals.org [clinmedjournals.org]

- 6. In vitro DNA and nuclear proteins alkylation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. radioloncol.com [radioloncol.com]

- 8. DNA alkylation by this compound in the rat large intestine and liver: influence of diet and enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. O6-methylguanine-DNA methyltransferase in glioma therapy: Promise and problems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics [explorationpub.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Relationship between dose, time, and tumor yield in mouse dimethylhydrazine-induced colon tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An Integrative Approach to Characterize the Early Phases of Dimethylhydrazine-Induced Colorectal Carcinogenesis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Induction of colon tumors by a single oral dose of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Interaction between Wnt/β-catenin and RAS-ERK pathways and an anti-cancer strategy via degradations of β-catenin and RAS by targeting the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. β‐Catenin mutations in a mouse model of inflammation‐related colon carcinogenesis induced by 1,2‐dimethylhydrazine and dextran sodium sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Oncogenic KRAS signalling promotes the Wnt/β-catenin pathway through LRP6 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. WNT Signalling Promotes NF-κB Activation and Drug Resistance in KRAS-Mutant Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synergistic effects of combined Wnt/KRAS inhibition in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

formation of DNA adducts by 1,2-Dimethylhydrazine

An In-depth Technical Guide on the Formation of DNA Adducts by 1,2-Dimethylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DMH) is a potent and widely utilized procarcinogen, particularly valued in experimental models for its high specificity in inducing colon cancer in rodents. Its carcinogenic activity is not direct but is contingent upon a series of metabolic activation steps that culminate in the formation of a highly reactive electrophile. This ultimate carcinogen subsequently alkylates DNA, forming covalent adducts that are pivotal in the initiation of mutagenesis and carcinogenesis. This technical guide provides a comprehensive overview of the metabolic activation of DMH, the chemical nature of the DNA adducts formed, their biological significance, and the detailed experimental protocols employed for their detection and quantification.

Metabolic Activation of this compound

The journey of DMH from a stable procarcinogen to a DNA-damaging agent is a multi-step process primarily occurring in the liver and, to a lesser extent, the colon. This bioactivation cascade is essential for its carcinogenic properties.

1.1 Enzymatic Pathway

The metabolic activation of DMH is initiated by oxidation, a process heavily reliant on the cytochrome P450 (CYP) mixed-function oxidase system. Specifically, CYP2E1 has been identified as a key enzyme in this pathway.

The sequence of reactions is as follows:

-

Oxidation to Azomethane: DMH is first oxidized to azomethane.

-

Conversion to Azoxymethane (B1215336) (AOM): Azomethane is further oxidized to form azoxymethane (AOM), a stable metabolite and a potent carcinogen in its own right.

-

Hydroxylation to Methylazoxymethanol (B1197960) (MAM): AOM undergoes hydroxylation, catalyzed by CYP enzymes, to yield methylazoxymethanol (MAM). MAM is considered the proximate carcinogen.

-

Transport and Decomposition: MAM, being more stable than the final reactive species, is transported from the liver to the colon via the bloodstream or bile. In the colon, MAM can be cleaved by enzymes to form formaldehyde (B43269) and the highly unstable and reactive methyldiazonium ion (CH₃N₂⁺) .

-

DNA Alkylation: The methyldiazonium ion is the ultimate carcinogen, a potent electrophile that readily reacts with nucleophilic sites on DNA bases, leading to the formation of DNA adducts.

An In-depth Technical Guide on the Chemical and Physical Properties of 1,2-Dimethylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dimethylhydrazine (DMH), also known as symmetrical dimethylhydrazine (SDMH), is a potent carcinogenic agent widely utilized in preclinical research to induce colon cancer in animal models.[1][2] Its utility in oncological studies stems from its ability to act as a DNA methylating agent following metabolic activation.[1][3] This document provides a comprehensive overview of the chemical and physical properties of this compound, its hazardous characteristics, and detailed experimental protocols for its use in carcinogenesis studies and subsequent analysis. Furthermore, this guide presents visual representations of its metabolic pathway and a typical experimental workflow to facilitate a deeper understanding of its application in research.

Chemical and Physical Properties

This compound is a colorless, flammable, and hygroscopic liquid that fumes in the air and gradually develops a yellow hue.[4][5] It possesses a characteristic ammonia-like or fishy odor.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C2H8N2 | [7][8] |

| Molecular Weight | 60.10 g/mol | [5][6][8] |

| CAS Number | 540-73-8 | [6][7][9] |

| Appearance | Colorless to yellow, fuming liquid | [4][5][10] |

| Odor | Ammonia-like, fishy | [5][6] |

| Boiling Point | 81 °C (177.8 °F) at 760 mmHg | [4][6][11] |

| Melting Point | -9 °C (16 °F) | [4][5][11][12][13] |

| Density | 0.8274 g/mL at 20 °C | [6][7][9] |

| Vapor Pressure | 69.9 mmHg at 25 °C | [4][5] |

| Flash Point | < -15 °C (< 5 °F) | [5][10] |

| Solubility | Miscible with water, ethanol, ether, dimethylformamide, and hydrocarbons.[4][5] | |

| Refractive Index | 1.4209 at 20 °C | [9][10][14] |

Hazardous Properties and Safety Information

This compound is a highly toxic and carcinogenic compound that requires careful handling in a controlled laboratory setting.[6][15] It is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[15]

Table 2: Hazardous Properties and Safety Precautions for this compound

| Hazard | Description | References |

| Toxicity | Very toxic by ingestion, inhalation, and skin absorption.[6] Contact can cause severe skin and eye burns.[16] Inhalation can lead to pulmonary irritation and edema.[6][16] | |

| Carcinogenicity | Potent carcinogen, primarily inducing colon tumors in animal models.[1][3] Also reported to cause blood vessel and lung neoplasms in mice.[3] | |

| Flammability | Highly flammable liquid and vapor.[6][10] Forms explosive mixtures with air.[10] | |

| Reactivity | Strong reducing agent.[6] Reacts violently with oxidizing agents.[10] It is incompatible with strong acids and metallic oxides.[10] It can also attack some plastics, rubber, and coatings.[10] | |

| Handling | Should be handled in a well-ventilated area, preferably in a chemical fume hood, using appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[16][17] | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials.[10][17] Keep containers tightly closed.[17] | |

| Disposal | Dispose of waste in accordance with local, regional, and national regulations for hazardous chemicals. |

Experimental Protocols

Induction of Colon Carcinogenesis in Rodents

This compound is widely used to induce colon cancer in laboratory animals, providing a valuable model for studying carcinogenesis and evaluating potential chemopreventive agents.[1][3] The dihydrochloride (B599025) salt is often used for these studies due to its stability and solubility in aqueous solutions.[3][18]

Methodology:

-

Animal Model: Male rats or mice are commonly used due to their susceptibility to DMH-induced colon carcinogenesis.[1]

-

Carcinogen Preparation: Prepare a solution of this compound dihydrochloride in a suitable vehicle, such as sterile saline or a buffer solution. The concentration is typically adjusted to deliver the desired dose based on the animal's body weight.

-

Administration: The most common route of administration is subcutaneous injection.[1] Intraperitoneal injections have also been shown to be effective.[1]

-

Dosing Regimen: A typical regimen involves weekly injections of 15-20 mg/kg body weight for a period of 12-20 weeks.[1] The specific dose and duration can be adjusted depending on the experimental design and the desired tumor incidence and latency period.[1]

-

Monitoring: Animals should be monitored regularly for clinical signs of toxicity and tumor development. Body weight should be recorded weekly.

-

Termination: The experiment is typically terminated at a predetermined time point, often several weeks after the last DMH injection, to allow for tumor development.[4]

-

Tissue Collection and Analysis: At necropsy, the colon and other relevant organs are collected, examined for gross lesions, and processed for histopathological analysis to confirm the presence of adenomas and adenocarcinomas.[1]

Analysis of this compound

Accurate quantification of this compound in biological and environmental samples is crucial for exposure assessment and metabolic studies. Chromatographic methods are commonly employed for this purpose.[19]

Methodology using Gas Chromatography (GC):

-

Sample Preparation:

-

Air Samples: Air can be bubbled through a chilled collection medium, such as an acidic solution, to trap the analyte.[20]

-

Biological Samples (e.g., blood, urine): Proteins may need to be precipitated, followed by extraction of the analyte into an organic solvent. Derivatization is often necessary to improve the volatility and thermal stability of this compound for GC analysis.[19]

-

-

Derivatization: this compound can be derivatized with reagents like p-dimethylaminobenzaldehyde.[20] However, for GC analysis of underivatized this compound, direct injection of a prepared sample extract can be performed.[19]

-

Gas Chromatography (GC) Conditions:

-

Column: A suitable capillary column, such as one with a polar stationary phase, should be selected to achieve good separation.

-

Injector: Use a split/splitless injector, with the temperature optimized to ensure efficient volatilization without thermal degradation.

-

Oven Temperature Program: An appropriate temperature program should be developed to separate this compound from other components in the sample matrix.

-

Detector: A nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) can be used for sensitive and selective detection.[19]

-

-

Quantification: A calibration curve is constructed using standards of known concentrations of this compound. The concentration in the unknown samples is then determined by comparing their peak areas to the calibration curve.

Signaling Pathways and Experimental Workflows

Metabolic Activation and Carcinogenic Mechanism

The carcinogenicity of this compound is dependent on its metabolic activation, which primarily occurs in the liver.[3][21] The process involves a series of enzymatic reactions that ultimately lead to the formation of a reactive methyldiazonium ion, which can alkylate DNA and other macromolecules.[1][2]

Caption: Metabolic activation of this compound to its ultimate carcinogenic form.

Experimental Workflow for Carcinogenesis Studies

The following diagram outlines a typical experimental workflow for investigating the carcinogenic effects of this compound and evaluating potential therapeutic or preventive interventions.

Caption: A general experimental workflow for a this compound-induced carcinogenesis study.

References

- 1. Biochemical and molecular aspects of this compound (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The carcinogenicity of this compound Dihydrochloride_Chemicalbook [chemicalbook.com]

- 4. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound | H3CNHNHCH3 | CID 1322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. This compound [stenutz.eu]

- 8. Symmetrical dimethylhydrazine - Wikipedia [en.wikipedia.org]

- 9. This compound [drugfuture.com]

- 10. 1,2-Dimethyl hydrazine CAS#: 540-73-8 [m.chemicalbook.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. echemi.com [echemi.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. lookchem.com [lookchem.com]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. nj.gov [nj.gov]

- 17. cdn.chemservice.com [cdn.chemservice.com]

- 18. This compound dihydrochloride | C2H10Cl2N2 | CID 9380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. atsdr.cdc.gov [atsdr.cdc.gov]

- 20. TABLE 6-2, Analytical Methods for Determining Hydrazine, 1,1-Dimethylhydrazine, and this compound in Environmental Samplesa - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. The mechanism of carcinogenic action of this compound (SDMH) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Stability of 1,2-Dimethylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dimethylhydrazine (SDMH), with the chemical formula (CH₃NH)₂, is a colorless, flammable, and hygroscopic liquid that is a potent carcinogen and DNA methylating agent.[1][2] Primarily utilized as a research chemical to induce colon tumors in animal models, its synthesis and stability are of critical interest to researchers in oncology, toxicology, and drug development.[1] This guide provides a comprehensive overview of the primary synthesis routes for this compound, its chemical stability under various conditions, and detailed experimental protocols.

Synthesis of this compound

The synthesis of symmetrical this compound is most commonly achieved through the alkylation of a protected hydrazine (B178648) derivative, followed by deprotection. The use of an indirect pathway involving a diacyl compound is often preferred for symmetrical dialkylhydrazines.[3] Alternative methods, such as the reduction of azines, have also been developed.

Synthesis via Methylation of 1,2-Dibenzoylhydrazine

A widely utilized laboratory-scale synthesis involves the methylation of 1,2-dibenzoylhydrazine, followed by acidic hydrolysis to yield this compound dihydrochloride (B599025).[4]

Reaction Scheme:

-

Formation of 1,2-Dibenzoylhydrazine: Hydrazine is reacted with benzoyl chloride in the presence of a base.

-

Methylation: 1,2-Dibenzoylhydrazine is methylated using a suitable agent, such as methyl sulfate (B86663).

-

Hydrolysis: The resulting N,N'-dibenzoyl-N,N'-dimethylhydrazine is hydrolyzed with a strong acid to yield this compound dihydrochloride.

Experimental Protocol: Synthesis of this compound Dihydrochloride

This protocol is adapted from established organic synthesis procedures.

Part A: 1,2-Dibenzoylhydrazine

-

In a 2-liter flask equipped with a mechanical stirrer and cooled in an ice-water bath, dissolve 48 g (1.2 moles) of sodium hydroxide (B78521) in 500 mL of water.

-

Add 65 g (0.5 moles) of hydrazine sulfate to the stirred solution.

-

From separate dropping funnels, slowly and simultaneously add 145 g (1.03 moles) of freshly distilled benzoyl chloride and a solution of 45 g (1.1 moles) of sodium hydroxide in 120 mL of water. The addition of benzoyl chloride should take approximately 1.5 hours.

-

After the addition is complete, continue stirring for an additional 2 hours.

-

Saturate the reaction mixture with carbon dioxide.

-

Filter the crude product by suction, press it thoroughly, and create a paste with 50% aqueous acetone.

-

Filter again, wash with water, and press as dry as possible.

-

Recrystallize the crude product from approximately 650 mL of boiling glacial acetic acid to obtain fine white needles of 1,2-dibenzoylhydrazine.

-

Collect the purified product by suction filtration, wash with cold water, and dry under reduced pressure.

Part B: N,N'-Dibenzoyl-N,N'-dimethylhydrazine

Caution: This procedure should be performed in a fume hood.

-

In a 2-liter, three-necked flask equipped with a mechanical stirrer, thermometer, and two dropping funnels, place 80 g (0.33 moles) of 1,2-dibenzoylhydrazine, 10 g (0.25 moles) of sodium hydroxide, and 600 mL of water.

-

Heat the mixture to approximately 90°C on a water bath.

-

From separate dropping funnels, add 320 g (2.54 moles) of methyl sulfate and 250 mL of an aqueous solution containing 125 g (3.1 moles) of sodium hydroxide. Add the methyl sulfate in 10-mL portions, followed by a nearly equivalent amount of the alkali solution, maintaining the reaction temperature between 85-90°C and keeping the solution alkaline.

-

After the addition, stir the mixture for one hour at 90°C.

-

Cool the reaction mixture. The product will solidify.

-

Filter the solid, wash with water, and press dry.

-

Dissolve the crude product in chloroform (B151607), filter, and wash the chloroform solution with a 10% sodium hydroxide solution, then with water.

-

Dry the chloroform solution with anhydrous calcium chloride and remove the solvent by distillation. The residue is crude N,N'-dibenzoyl-N,N'-dimethylhydrazine.

Part C: this compound Dihydrochloride

Caution: This procedure should be performed in a fume hood.

-

In a 2-liter flask, reflux a mixture of 67 g (0.25 moles) of N,N'-dibenzoyl-N,N'-dimethylhydrazine and 250 mL of 32% hydrochloric acid for two hours.

-

Remove the resulting benzoic acid by steam distillation until approximately 10 liters of distillate has been collected.

-

Evaporate the residual liquor to dryness under reduced pressure on a water bath.

-

Treat the crystalline dihydrochloride with 25 mL of absolute ethyl alcohol and evaporate to dryness under reduced pressure. Repeat this step.

-

Crush the resulting solid with a mixture of 25 mL of absolute alcohol and 2-3 mL of concentrated hydrochloric acid, filter, and wash with cold absolute alcohol to yield this compound dihydrochloride.

Synthesis via Reduction of Azines

An alternative route to 1,2-dialkylhydrazines is the reduction of the corresponding azines. This method can provide good yields and offers a different synthetic pathway.[5][6]

Reaction Scheme:

RCH=N-N=CHR + [Reducing Agent] → RCH₂-NH-NH-CH₂R

Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and diborane (B8814927) (B₂H₆).[5][7]

Experimental Workflow: Reduction of Azines

Caption: Workflow for the synthesis of 1,2-dialkylhydrazines via azine reduction.

Chemical Stability of this compound

This compound is a reactive and hazardous compound. Its stability is influenced by environmental factors such as air, light, and temperature, as well as its interaction with other chemicals.

General Properties and Storage

This compound is a colorless, hygroscopic liquid that fumes in air and gradually turns yellow upon exposure.[8] It has a characteristic fishy, ammonia-like odor.[1] Due to its reactivity and hazardous nature, proper storage and handling are crucial.

Recommended Storage Conditions:

-

Temperature: Store in a cool, dry, well-ventilated area.

-

Atmosphere: Store under an inert atmosphere.

-

Containers: Keep containers securely sealed.[9]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and metallic oxides.[1] It can also attack some plastics, rubber, and coatings.

-

Light: Protect from light.

Reactivity and Decomposition

This compound is a strong reducing agent and can react violently with oxidizing agents. It is flammable and can form explosive mixtures with air.[1]

Decomposition Pathways:

The decomposition of hydrazines can be initiated by heat, light, or reaction with other chemicals. The photolysis of dimethylhydrazine primarily involves the scission of a hydrogen atom, with an overall quantum yield of approximately 0.3.[10]

When heated to decomposition, it emits toxic fumes of nitrogen oxides.[8] The thermal decomposition of the related compound, unsymmetrical dimethylhydrazine (UDMH), has been studied, and the data suggests that decomposition is a first-order reaction.[11]

The oxidation of this compound can lead to the formation of various products. For instance, the electro-oxidation proceeds via an initial two-electron oxidation, followed by chemical reactions that can form formaldehyde (B43269) and methylhydrazine.[12]

Caption: Factors influencing the chemical stability of this compound.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₈N₂ | [8] |

| Molecular Weight | 60.10 g/mol | [8] |

| Appearance | Colorless, fuming, hygroscopic liquid | [8] |

| Odor | Fishy, ammonia-like | [1] |

| Boiling Point | 87.05 °C | [13] |

| Melting Point | -8.9 °C | [13] |

| Density | 0.8274 g/cm³ | [13] |

| Flash Point | < 23 °C | [1] |

| Solubility | Miscible with water, alcohol, ether | [8] |

Table 2: Stability and Reactivity Data

| Parameter | Information | Reference(s) |

| Air Stability | Fumes in air and gradually turns yellow. | [8] |

| Incompatibilities | Strong oxidizing agents, strong acids, metallic oxides, some plastics, rubber, and coatings. | [1] |

| Thermal Stability | Decomposes upon heating, emitting toxic fumes. | [8] |

| Photostability | Undergoes photolysis, with a primary rupture of a hydrogen atom. The overall quantum yield is 0.3. | [10] |

| Storage of Dihydrochloride Salt | Stock solution stable at -80°C for 6 months and at -20°C for 1 month (sealed, away from moisture and light). |

Experimental Protocols for Stability Assessment

Standardized methods for assessing the chemical stability of hydrazines often involve monitoring the concentration of the compound over time under controlled conditions.

General Protocol for Determining Hydrazine Concentration

A common method for determining hydrazine concentration in aqueous solutions is a colorimetric assay based on the reaction with p-dimethylaminobenzaldehyde. This method is outlined in ASTM D1385-07.[6]

Principle:

In an acidic solution, hydrazine reacts with p-dimethylaminobenzaldehyde to form a yellow-colored azine, which can be quantified spectrophotometrically.

Procedure Outline:

-

Sample Preparation: Collect the sample and, if necessary, dilute it to a concentration within the linear range of the assay. The pH should be adjusted to be within the required range (typically acidic).[5]

-

Reagent Addition: Add a solution of p-dimethylaminobenzaldehyde in an appropriate solvent (e.g., methanol (B129727) and hydrochloric acid) to the sample.

-

Color Development: Allow the reaction to proceed for a specified time to ensure complete color development.

-

Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorption for the colored product (typically around 458 nm).

-

Quantification: Determine the concentration of hydrazine from a calibration curve prepared using standards of known concentration.

This general procedure can be adapted to assess the stability of this compound under various conditions (e.g., thermal, photolytic, oxidative stress) by measuring its concentration at different time points.

Conclusion